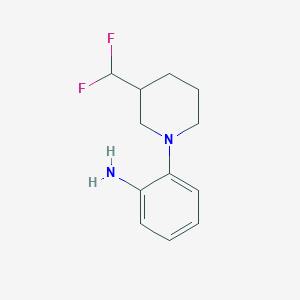

2-(3-(Difluoromethyl)piperidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)9-4-3-7-16(8-9)11-6-2-1-5-10(11)15/h1-2,5-6,9,12H,3-4,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTENNJIBUKUPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

2-(3-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

2-(3-(Difluoromethyl)piperidin-1-yl)aniline has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 2-(3-(Difluoromethyl)piperidin-1-yl)aniline has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be observed at threshold levels specific to the animal model being studied .

Metabolic Pathways

2-(3-(Difluoromethyl)piperidin-1-yl)aniline is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can influence the activity of other metabolic enzymes, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline within tissues can also be influenced by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline within the cell .

Biological Activity

2-(3-(Difluoromethyl)piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a piperidine ring and a difluoromethyl group enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is C₁₂H₁₅F₂N₂, with a molecular weight of approximately 232.26 g/mol. The difluoromethyl group is known to enhance metabolic stability and lipophilicity, which are crucial for drug-like properties.

Antinociceptive Effects

Recent studies have indicated that derivatives of piperidine, including 2-(3-(Difluoromethyl)piperidin-1-yl)aniline, exhibit significant antinociceptive effects. For instance, compounds with similar structures have been evaluated as P2X3 receptor antagonists, showing promising results in pain models. The structure-activity relationship suggests that modifications in the piperidine and aromatic moieties can enhance potency against pain pathways .

Antiviral Activity

Research has demonstrated that piperidine derivatives can possess antiviral properties. Compounds synthesized based on the piperidine scaffold have shown activity against various viruses such as influenza and herpes simplex virus (HSV). In particular, derivatives with the difluoromethyl group exhibited low IC50 values, indicating strong antiviral potential .

Anticancer Potential

The anticancer activity of piperidine derivatives has been explored extensively. For example, some compounds have shown cytotoxic effects in cancer cell lines, with specific derivatives exhibiting IC50 values in the low micromolar range. This suggests that 2-(3-(Difluoromethyl)piperidin-1-yl)aniline may also be evaluated for its potential in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the piperidine and aniline moieties in modulating biological activity. For instance:

- Halogen Substituents : The introduction of halogen atoms has been shown to significantly affect the antagonistic activity at P2X3 receptors. Compounds with trifluoromethyl substitutions demonstrated increased metabolic stability and potency .

- Aromatic Modifications : Variations in the aniline structure can lead to different biological profiles, suggesting that careful design can optimize therapeutic effects .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a precursor for pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural features allow for interactions with biological targets, leading to the development of new therapeutic agents.

Research indicates that 2-(3-(Difluoromethyl)piperidin-1-yl)aniline exhibits notable pharmacological properties:

- Anticancer Activity : Studies have demonstrated that related compounds can inhibit cancer cell proliferation with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma cells.

- Antiviral Effects : Preliminary data suggest potential antiviral activity against influenza and herpes simplex viruses, with low micromolar IC50 values observed in some synthesized derivatives .

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal critical insights into how structural modifications influence biological activity. The following table summarizes findings from recent SAR studies:

| Compound | Modifications | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Base Compound | N/A | Reference | N/A |

| Compound A | Trifluoromethyl at para position | Anticancer | 9.28 |

| Compound B | Difluoromethyl substitution | Antiviral (H1N1) | <10 |

| Compound C | Additional halide substitutions | Enhanced receptor binding | Varies |

Case Studies

Several case studies highlight the compound's biological potential:

- Anticancer Study : A study involving a series of piperidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that the introduction of difluoromethyl groups may enhance efficacy.

- Pain Management Research : In models assessing pain relief, compounds similar to this compound exhibited notable antinociceptive effects, indicating potential as pain management agents .

- Antiviral Research : Recent investigations into the antiviral properties of related compounds showed promising results against H1N1 and HSV-1, supporting further exploration into their therapeutic applications.

Synthesis and Production

The synthesis of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline typically involves multiple steps starting from the preparation of the piperidine ring. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained. In an industrial setting, large-scale reactions using specialized equipment may be employed to optimize yield and purity.

Comparison with Similar Compounds

Research Findings and Trends

- Fluorine Incorporation: Difluoromethyl groups improve metabolic stability compared to non-fluorinated analogues (e.g., 6c vs. 9b ).

- Piperidine Positioning : Ortho-substituted piperidines (e.g., 9b ) may enhance steric interactions in binding pockets compared to para-substituted variants (e.g., 34c ).

- Synthetic Challenges : High-yield synthesis (~70–75%) is achievable for piperidine-aniline hybrids , but difluoromethylation steps (e.g., 4o ) remain less efficient.

Preparation Methods

Precursor Preparation

- Starting Materials: The synthesis typically starts from commercially available aniline derivatives and appropriately substituted piperidine intermediates. For the difluoromethyl substitution at the 3-position of piperidine, specialized fluorination reagents or pre-functionalized piperidines are used.

Formation of the Piperidine-Aniline Linkage

- Nucleophilic Substitution or Reductive Amination: The linkage between the piperidine nitrogen and the aniline ring is often constructed via nucleophilic substitution reactions where an activated aniline derivative (e.g., halogenated aniline) reacts with the piperidine nitrogen. Alternatively, reductive amination methods can be employed, where a piperidine aldehyde or ketone intermediate is reacted with aniline under reducing conditions to form the secondary amine bond.

Introduction of Difluoromethyl Group

- Difluoromethylation: The difluoromethyl group on the piperidine ring is introduced either by starting with a difluoromethyl-substituted piperidine or by direct difluoromethylation of the piperidine ring. This can be achieved using difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfonium salts under controlled conditions. The regioselectivity for the 3-position is critical and often directed by the choice of catalyst and reaction conditions.

Detailed Preparation Method from Patent Literature (Analogous Compound)

While direct literature on 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is scarce, preparation methods for closely related compounds such as 4-(piperidine-3-yl)aniline provide valuable insights:

Salification Reaction: 3-(4-nitrophenyl)pyridine reacts with 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

Reduction Step: The quaternary ammonium salt is reduced using sodium borohydride in the presence of zinc chloride, converting the nitro group and pyridine ring to yield 4-(piperidine-3-yl)aniline.

This method avoids precious metal catalysts, uses mild conditions, and is suitable for large-scale industrial synthesis with good yield. Adaptation of this approach could be feasible for the synthesis of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline by incorporating difluoromethyl substituents in the precursor stages.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine functionalization | Difluoromethylating agents (e.g., bromodifluoromethane), catalysts | Control of regioselectivity essential |

| Aniline activation | Halogenation agents (e.g., N-chlorosuccinimide) | Enables nucleophilic substitution |

| Coupling step | Nucleophilic substitution or reductive amination | Solvents: polar aprotic (e.g., DMF, DCM) |

| Reduction (if nitro present) | Sodium borohydride (NaBH4), zinc chloride (ZnCl2) | Mild conditions, avoids precious metals |

| Purification | Chromatography (HPLC), recrystallization | Ensures high purity |

Purification Techniques

Chromatography: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring removal of impurities and by-products.

Recrystallization: Suitable solvents such as ethanol or ethyl acetate are employed to recrystallize the compound, enhancing purity and yield.

Analytical Characterization to Confirm Structure

The structure and purity of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline are confirmed by:

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR identify the piperidine and aniline protons and carbons; ^19F NMR detects the difluoromethyl group typically around -60 to -65 ppm.

Infrared Spectroscopy (IR): Characteristic C-F stretching vibrations appear in the 1100–1200 cm⁻¹ range; N-H stretches are observed near 3350–3450 cm⁻¹.

X-ray Crystallography (XRD): Provides detailed bond lengths and angles, confirming substitution patterns and molecular conformation.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Aniline derivatives, difluoromethyl-substituted piperidines |

| Key Reactions | Nucleophilic substitution, reductive amination, difluoromethylation |

| Catalysts/Reagents | N-chlorosuccinimide, sodium borohydride, zinc chloride, difluoromethylating agents |

| Solvents | Polar aprotic solvents (DMF, DCM), ethanol |

| Purification | HPLC, recrystallization |

| Characterization Techniques | NMR (^1H, ^13C, ^19F), IR, XRD |

| Industrial Scale Feasibility | Mild conditions, cost-effective reagents, avoidance of precious metals, scalable methods |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-(difluoromethyl)piperidin-1-yl)aniline, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reductive amination, where 3-(difluoromethyl)piperidine reacts with 2-nitroaniline under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Alternatively, nucleophilic aromatic substitution (SNAr) may be employed by substituting a halogenated aniline precursor with 3-(difluoromethyl)piperidine under basic conditions (e.g., K₂CO₃ in dry ACN) .

- Optimization : Yield and purity depend on stoichiometric ratios, solvent choice (polar aprotic solvents enhance SNAr), and reaction temperature (60–80°C for SNAr vs. ambient conditions for hydrogenation). Impurities like unreacted starting materials or dehalogenated byproducts require purification via column chromatography (silica gel, 5% MeOH in DCM) .

Q. How can researchers characterize the structural and electronic properties of 2-(3-(difluoromethyl)piperidin-1-yl)aniline using spectroscopic methods?

- NMR Analysis : ¹H NMR reveals distinct signals for the aniline NH₂ (δ 4.8–5.2 ppm, broad singlet) and piperidine protons (δ 1.5–3.0 ppm). The difluoromethyl group (CF₂H) splits into a triplet (²JHF ~55 Hz) at δ 5.8–6.2 ppm . ¹³C NMR confirms quaternary carbons adjacent to nitrogen (δ 45–55 ppm) and aromatic carbons (δ 115–130 ppm) .

- HRMS : Accurate mass determination (e.g., [M+H]⁺) should match theoretical values within 3 ppm error. For example, C₁₂H₁₅F₂N₂ requires a molecular ion at m/z 233.1162 .

Q. What are the known reactivity patterns of the difluoromethyl group in this compound under acidic or basic conditions?

- Stability : The CF₂H group is hydrolytically stable under mild conditions but may degrade under strong acids (e.g., HCl > 2M) or bases (e.g., NaOH > 1M), releasing HF.

- Functionalization : The CF₂H moiety can undergo radical fluorination or serve as a hydrogen-bond donor in supramolecular interactions. Its electron-withdrawing nature activates the aniline ring for electrophilic substitution at the para position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting specific biological pathways (e.g., kinase inhibition)?

- Rational Design : Replace the piperidine ring with morpholine or pyrrolidine to modulate lipophilicity and hydrogen-bonding capacity . Introduce electron-withdrawing substituents (e.g., CF₃, CN) on the aniline ring to enhance binding to hydrophobic enzyme pockets .

- Case Study : Analogs like N-(4-(3-(piperidin-1-yl)propoxy)benzyl)-2-(4-(trifluoromethyl)phenoxy)aniline (compound 34c) showed improved N-type calcium channel inhibition due to trifluoromethyl-enhanced π-π stacking .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., conflicting IC₅₀ values across studies)?

- Troubleshooting :

- Purity Verification : Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude impurities skewing results .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and validate enzyme activity controls. For example, conflicting IC₅₀ values for kinase inhibition may arise from ATP concentration variations .

Q. How can computational methods (e.g., molecular docking) predict the binding mode of 2-(3-(difluoromethyl)piperidin-1-yl)aniline derivatives?

- Protocol :

Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*).

Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). The difluoromethyl group often occupies hydrophobic clefts, while the aniline NH₂ forms hydrogen bonds with backbone carbonyls .

Validation : Compare predicted binding energies with experimental IC₅₀ values to refine scoring functions.

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Issues : Exothermic reactions (e.g., SNAr) risk thermal runaway at larger scales.

- Solutions : Use flow chemistry for precise temperature control. Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.